molecular formula C20H18N2O2 B1385078 N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide CAS No. 1020058-51-8

N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide

Cat. No.: B1385078
CAS No.: 1020058-51-8
M. Wt: 318.4 g/mol
InChI Key: YPGRYMYPDGBMGO-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide is a synthetic acetamide derivative featuring a biphenyl ether backbone and a terminal 4-aminophenyl group. This structure combines aromatic rigidity (from the biphenyl system) with hydrogen-bonding capacity (via the amino group), making it a candidate for applications in medicinal chemistry, particularly in targeting proteins like heat shock proteins (Hsp90) or tubulin .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-phenylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c21-17-8-10-18(11-9-17)22-20(23)14-24-19-12-6-16(7-13-19)15-4-2-1-3-5-15/h1-13H,14,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGRYMYPDGBMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-acetamide typically involves the following steps:

    Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether through a nucleophilic aromatic substitution reaction. This can be achieved by reacting 4-bromobiphenyl with 4-aminophenol in the presence of a base such as potassium carbonate.

    Acetylation: The resulting biphenyl ether is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide exhibit anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Drug Development
The structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its use as a lead compound in the development of new drugs targeting specific diseases, including cancers and inflammatory conditions. Its ability to act on multiple biological targets makes it a promising candidate for further optimization in drug discovery programs .

Material Science

Polymer Chemistry
This compound has been investigated for its utility in polymer chemistry, particularly as a monomer or additive in the synthesis of advanced materials. Its biphenyl moiety contributes to the thermal stability and mechanical strength of polymers. Research has shown that incorporating this compound into polymer matrices can enhance their properties, making them suitable for high-performance applications .

Nanocomposites
In nanotechnology, this compound has been utilized in the formulation of nanocomposites. Its functional groups facilitate interactions with nanoparticles, improving dispersion and stability within composite materials. Studies have highlighted the effectiveness of these nanocomposites in applications such as sensors and electronic devices due to their enhanced electrical and thermal conductivity .

Biochemical Applications

Proteomics Research
this compound is also used in proteomics for labeling proteins or peptides. The compound’s reactive groups allow it to form stable adducts with amino acids, facilitating the study of protein interactions and functions. This application is crucial for understanding complex biological systems and disease mechanisms .

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can selectively inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The specificity of inhibition suggests that derivatives could be designed to target specific enzymes without affecting others, minimizing side effects .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer drug developmentInduces apoptosis in cancer cells
Material SciencePolymer additivesEnhances thermal stability and mechanical strength
Biochemical ApplicationsProteomics labelingForms stable adducts with proteins
Enzyme InhibitionPotential treatment for metabolic disordersSelective inhibition of specific enzymes

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-([1,1’-biphenyl]-4-yloxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Nitro vs. Amino Groups
  • 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-nitrophenyl)acetamide (CAS 331869-92-2) Structural Difference: The 3-nitrophenyl group replaces the 4-aminophenyl moiety. This may decrease interactions with biological targets requiring proton donation, such as kinase active sites . Molecular Weight: 348.35 g/mol (vs. ~334.36 g/mol for the amino analogue, assuming similar backbone).
Methoxy and Isoxazole Additions
  • N-(4′-Amino-[1,1'-biphenyl]-4-yl)-2-[3,4-bis(4-methoxyphenyl)isoxazole-5-yl]acetamide Structural Difference: Incorporates a bis(4-methoxyphenyl)isoxazole ring instead of a simple biphenyl ether. Methoxy groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Backbone and Functional Group Modifications

Sulfamoyl and Boronic Ester Derivatives
  • N-(4-{[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl}phenyl)-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Structural Difference: A sulfamoyl linker and dimethylisoxazole substituent are present. Impact: The sulfamoyl group introduces acidity (pKa ~1–2), enabling ionic interactions with basic residues in target proteins. This compound may exhibit improved solubility in physiological buffers compared to the amino derivative .
  • 2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Structural Difference: A boronic ester replaces the amino group. Impact: The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate in drug discovery. However, it may hydrolyze in vivo to a boronic acid, limiting stability .

Complex Substituents for Targeted Activity

  • N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide Structural Difference: Features a benzo-1,4-dioxane ring, chloro, and methoxy substituents. Impact: The benzo-dioxane ring enhances rigidity and metabolic stability, while the chloro group may improve target affinity through hydrophobic interactions. Such modifications are common in anticancer agents targeting tubulin .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity/Use Reference
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide 4-Aminophenyl ~334.36 Potential Hsp90/tubulin ligand Hypothetical
2-([1,1'-Biphenyl]-4-yloxy)-N-(3-nitrophenyl)acetamide 3-Nitrophenyl 348.35 Synthetic intermediate
N-(4′-Amino-[1,1'-biphenyl]-4-yl)-2-[3,4-bis(4-methoxyphenyl)isoxazole-5-yl]acetamide Bis(4-methoxyphenyl)isoxazole ~600.62 Fluorescent probes for imaging
N-(4-{[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl}phenyl)-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide Sulfamoyl, dimethylisoxazole ~507.56 Antimicrobial candidate

Biological Activity

N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of the compound, focusing on its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C20H18N2O2C_{20}H_{18}N_{2}O_{2} with a molecular weight of 318.37 g/mol. The compound features an aminophenyl group linked to a biphenyl ether through an acetamide functional group.

Structural Formula

SMILES C1 CC C C C1 C2 CC C C C2 OCC O NC3 CC C C C3 N\text{SMILES C1 CC C C C1 C2 CC C C C2 OCC O NC3 CC C C C3 N}

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
  • Anticancer Potential : Preliminary studies have suggested that this compound may possess anticancer properties. Its structural similarities to known anticancer agents warrant further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Antioxidant Studies : A study on related compounds highlighted the importance of structural modifications in enhancing antioxidant activity. The presence of the biphenyl moiety was shown to contribute positively to antioxidant efficacy .
  • Polypharmacology Insights : A comprehensive analysis of compound-protein interactions revealed that structurally similar compounds could interact with multiple biological targets, suggesting a polypharmacological profile. This characteristic is valuable for drug development as it may lead to compounds with broader therapeutic applications .
  • In Vitro Studies : In vitro binding assays conducted on related compounds indicated potential interactions with various receptors, including those involved in cancer pathways. These findings suggest that this compound may similarly engage multiple targets .

Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AnticancerPotential inhibition of cancer cell proliferation
PolypharmacologyInteraction with multiple receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-acetamide

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